molecular formula C22H18O2 B15241315 (3-Methoxyphenyl)(phenanthren-9-yl)methanol

(3-Methoxyphenyl)(phenanthren-9-yl)methanol

Katalognummer: B15241315
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: ZNVIKOXIUZHPPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Methoxyphenyl)(phenanthren-9-yl)methanol is an organic compound with the molecular formula C22H18O2 and a molecular weight of 314.38 g/mol This compound features a phenanthrene moiety attached to a methanol group, which is further substituted with a 3-methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(phenanthren-9-yl)methanol typically involves the reaction of phenanthrene-9-carbaldehyde with 3-methoxyphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction is carried out under inert atmosphere conditions to prevent moisture from interfering with the Grignard reagent. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methoxyphenyl)(phenanthren-9-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of phenanthrene-9-carboxaldehyde or phenanthrene-9-carboxylic acid.

    Reduction: Formation of this compound.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Wissenschaftliche Forschungsanwendungen

(3-Methoxyphenyl)(phenanthren-9-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Methoxyphenyl)(phenanthren-9-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. Similarly, its anticancer properties could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3-Hydroxyphenyl)(phenanthren-9-yl)methanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (3-Methoxyphenyl)(naphthalen-1-yl)methanol: Similar structure but with a naphthalene moiety instead of a phenanthrene moiety.

Uniqueness

(3-Methoxyphenyl)(phenanthren-9-yl)methanol is unique due to its specific combination of a phenanthrene moiety and a 3-methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C22H18O2

Molekulargewicht

314.4 g/mol

IUPAC-Name

(3-methoxyphenyl)-phenanthren-9-ylmethanol

InChI

InChI=1S/C22H18O2/c1-24-17-9-6-8-16(13-17)22(23)21-14-15-7-2-3-10-18(15)19-11-4-5-12-20(19)21/h2-14,22-23H,1H3

InChI-Schlüssel

ZNVIKOXIUZHPPZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C(C2=CC3=CC=CC=C3C4=CC=CC=C42)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.